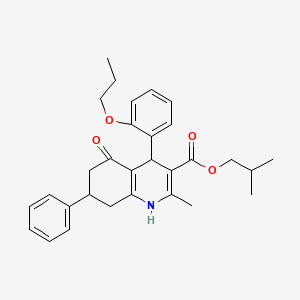![molecular formula C17H14N4O5 B5213788 4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one](/img/structure/B5213788.png)
4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one (BNPC) is a synthetic compound that has been studied for its potential applications in scientific research. BNPC is a member of the cyclopentenone family of compounds, which have been found to have a wide range of biological activities. In
作用機序
The mechanism of action of 4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one is not fully understood. However, it is thought that 4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one may act by inhibiting the activity of transcription factors such as NF-κB and AP-1, which are involved in the regulation of inflammatory and immune responses. 4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one may also act by inducing oxidative stress and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. 4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one has also been found to induce apoptosis in cancer cells and to inhibit the growth of tumors in animal models. Additionally, 4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one has been shown to act as a fluorescent probe for the detection of reactive oxygen species in living cells.
実験室実験の利点と制限
One advantage of using 4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines. This makes it a useful tool for studying the role of inflammation in various diseases. Additionally, 4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one has been shown to have anti-cancer properties, making it a potential candidate for the development of new cancer therapies.
One limitation of using 4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one in lab experiments is its potential toxicity. While 4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one has been shown to be relatively non-toxic in vitro, its toxicity in vivo has not been fully evaluated. Additionally, the mechanism of action of 4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one is not fully understood, which may limit its potential applications in scientific research.
将来の方向性
There are several potential future directions for research on 4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one. One area of research could focus on the development of new cancer therapies based on 4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one. Another area of research could focus on the use of 4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one as a fluorescent probe for the detection of reactive oxygen species in living cells. Additionally, further studies could be conducted to evaluate the toxicity of 4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one in vivo and to better understand its mechanism of action.
合成法
4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one can be synthesized through a multistep reaction involving the reaction of 4-nitroaniline with cyclopentadiene, followed by oxidation and reduction reactions. The final product is a yellow crystalline powder that is soluble in organic solvents such as chloroform and dichloromethane.
科学的研究の応用
4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines in vitro. 4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one has also been found to have anti-cancer properties and has been shown to induce apoptosis in cancer cells. Additionally, 4,5-bis[(4-nitrophenyl)amino]-2-cyclopenten-1-one has been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species in living cells.
特性
IUPAC Name |
4,5-bis(4-nitroanilino)cyclopent-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5/c22-16-10-9-15(18-11-1-5-13(6-2-11)20(23)24)17(16)19-12-3-7-14(8-4-12)21(25)26/h1-10,15,17-19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRZVTZLASRAHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(C1NC2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(4-nitrophenylamino)-4-cyclopentenone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-methylacetamide](/img/structure/B5213706.png)
![propyl 4-[(3-methoxy-2-naphthoyl)amino]benzoate](/img/structure/B5213713.png)
![N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-(4-methylphenyl)-2-naphthalenesulfonamide](/img/structure/B5213721.png)
acetate](/img/structure/B5213725.png)
![1-(3,4-dichlorophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5213731.png)

![6-(3-bromo-4,5-dimethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5213736.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5213741.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B5213748.png)
![N-(4-ethylphenyl)-N'-{2-[4-(3-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5213758.png)
![1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone](/img/structure/B5213760.png)
![methyl 4-chloro-3-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5213769.png)
![2-chloro-N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5213791.png)
![N-{2-[4-(3-methylbenzoyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B5213799.png)